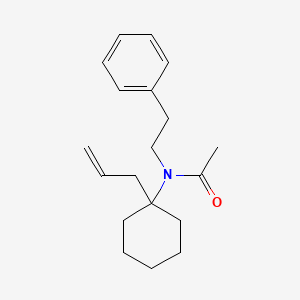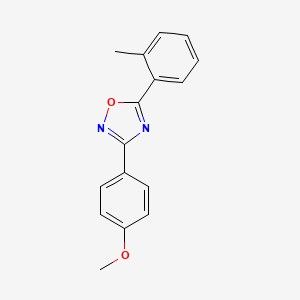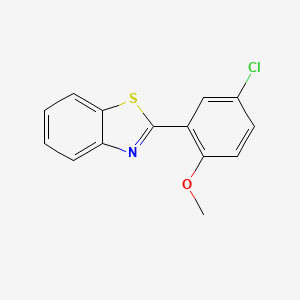
ethyl (3-pyridinylmethyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-pyridinylmethyl)dithiocarbamate, also known as EDDC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ethyl (3-pyridinylmethyl)dithiocarbamate has been found to have various scientific research applications, including its use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, ethyl (3-pyridinylmethyl)dithiocarbamate has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Mecanismo De Acción
The mechanism of action of ethyl (3-pyridinylmethyl)dithiocarbamate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and inflammation. Specifically, ethyl (3-pyridinylmethyl)dithiocarbamate has been found to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and physiological effects:
ethyl (3-pyridinylmethyl)dithiocarbamate has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, ethyl (3-pyridinylmethyl)dithiocarbamate has been found to have antioxidant properties and may be beneficial in protecting against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl (3-pyridinylmethyl)dithiocarbamate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, one limitation of using ethyl (3-pyridinylmethyl)dithiocarbamate is that it may have off-target effects, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on ethyl (3-pyridinylmethyl)dithiocarbamate, including its potential use in combination with other cancer treatments, its use in treating other inflammatory diseases, and its potential use in protecting against oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of ethyl (3-pyridinylmethyl)dithiocarbamate and to identify any potential off-target effects.
Métodos De Síntesis
Ethyl (3-pyridinylmethyl)dithiocarbamate is synthesized using a specific method that involves reacting ethylamine with carbon disulfide and then adding 3-pyridinemethanol to the mixture. The resulting compound is then purified using various techniques, including recrystallization and chromatography.
Propiedades
IUPAC Name |
ethyl N-(pyridin-3-ylmethyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S2/c1-2-13-9(12)11-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIVENAJRQNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-pyridinylmethyl)dithiocarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)





![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)


![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)


![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)